Aminobimane
Overview
Description
It is a derivative of bimane and is primarily used as a fluorescent probe for molecules that react with primary amines . This compound is known for its high fluorescence efficiency and stability, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aminobimane typically involves the reaction of bimane with an amine source under controlled conditions. One common method is the reaction of bimane with ammonia or primary amines in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures to facilitate the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Aminobimane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: This compound can participate in substitution reactions where the amino group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Aminobimane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of aminobimane involves its ability to act as a fluorescent probe. When this compound reacts with primary amines, it forms a fluorescent complex that can be detected using fluorescence spectroscopy. This property is due to the unique electronic structure of this compound, which allows it to absorb and emit light at specific wavelengths .
Comparison with Similar Compounds
Aminobimane can be compared with other similar compounds such as:
Bromobimane: Another bimane derivative used as a fluorescent probe.
Monobromobimane: Known for its high fluorescence efficiency and stability.
8-Anilino-1-naphthalenesulfonic acid: A fluorescent dye used in similar applications .
This compound is unique due to its specific reactivity with primary amines and its high fluorescence efficiency, making it a valuable tool in various scientific research fields.
Properties
IUPAC Name |
7-(aminomethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLADQYKRYSPMME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C(=O)N2C1=O)C)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443060 | |
Record name | Aminobimane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76421-90-4 | |
Record name | Aminobimane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminomethyl-2,5,6-trimethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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